molecular formula C25H19FN4O B5767926 N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide

N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide

Cat. No. B5767926
M. Wt: 410.4 g/mol
InChI Key: LCPGYUZPHBFZPU-STBIYBPSSA-N
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Description

N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide, also known as FPD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPD belongs to the class of pyrimidine derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The exact mechanism of action of N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide is not fully understood. However, studies have suggested that N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide may exert its anti-cancer and anti-inflammatory effects by inhibiting various signaling pathways involved in cell proliferation, survival, and inflammation. N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide has been found to inhibit the Akt/mTOR signaling pathway, which is a critical pathway involved in cell growth and survival. N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide has also been found to inhibit the NF-κB signaling pathway, which is a critical pathway involved in inflammation.
Biochemical and Physiological Effects:
N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide has been found to exhibit various biochemical and physiological effects. Studies have shown that N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide can induce cell cycle arrest, apoptosis, and autophagy in cancer cells. N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide has also been found to inhibit the migration and invasion of cancer cells, which is crucial for preventing the spread of cancer.
N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide has been found to reduce the levels of TNF-α, IL-1β, and IL-6, which are critical cytokines involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide is its potential therapeutic applications. N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide has been found to exhibit anti-cancer and anti-inflammatory properties, making it a potential therapeutic agent for treating various diseases. N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide is also relatively easy to synthesize, making it readily available for research purposes.
One of the limitations of N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide is its potential toxicity. Studies have shown that N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide can exhibit cytotoxic effects on normal cells at higher concentrations. This can limit its therapeutic applications and requires further research to determine its safety.

Future Directions

There are several future directions for research on N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide. One of the primary areas of research is its potential therapeutic applications. Further studies are needed to determine the efficacy and safety of N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide for treating various diseases, including cancer and inflammation.
Another area of research is the mechanism of action of N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide. Further studies are needed to determine the exact signaling pathways involved in N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide's anti-cancer and anti-inflammatory effects.
Finally, future research can focus on developing N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide derivatives with improved efficacy and safety profiles. This can involve modifying the chemical structure of N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide to enhance its therapeutic properties and reduce its toxicity.
Conclusion:
In conclusion, N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide exhibits anti-cancer and anti-inflammatory properties and has been found to inhibit various signaling pathways involved in cell proliferation, survival, and inflammation. Although further research is needed to determine its safety and efficacy, N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide has the potential to become a valuable therapeutic agent for treating various diseases.

Synthesis Methods

The synthesis of N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide involves the reaction of 4,6-diphenyl-2-pyrimidinecarbohydrazide with 4-fluoroacetophenone in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol and is carried out under reflux conditions. The resulting product is then purified by recrystallization to obtain pure N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide.

Scientific Research Applications

N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been its anti-cancer properties. Studies have shown that N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide can inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide has also been found to induce apoptosis or programmed cell death in cancer cells, which is a crucial mechanism for preventing the spread of cancer.
N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide has also been studied for its anti-inflammatory properties. Inflammation is a critical factor in various diseases, including arthritis, cardiovascular disease, and cancer. N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide has been found to inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in the inflammatory response. This makes N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide a potential therapeutic agent for treating various inflammatory diseases.

properties

IUPAC Name

N-[(E)-1-(4-fluorophenyl)ethylideneamino]-4,6-diphenylpyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN4O/c1-17(18-12-14-21(26)15-13-18)29-30-25(31)24-27-22(19-8-4-2-5-9-19)16-23(28-24)20-10-6-3-7-11-20/h2-16H,1H3,(H,30,31)/b29-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPGYUZPHBFZPU-STBIYBPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(1E)-1-(4-fluorophenyl)ethylidene]-4,6-diphenylpyrimidine-2-carbohydrazide

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